molecular formula C10H14ClNO2S B4741176 1-(3-chlorophenyl)-N-isopropylmethanesulfonamide

1-(3-chlorophenyl)-N-isopropylmethanesulfonamide

Cat. No. B4741176
M. Wt: 247.74 g/mol
InChI Key: SHBMXJBTANSFBC-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-isopropylmethanesulfonamide, also known as CIIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CIIM is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

1-(3-chlorophenyl)-N-isopropylmethanesulfonamide is a sulfonamide derivative that acts as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. Inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate, which is important for various physiological processes such as acid-base balance, respiration, and ion transport.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by this compound leads to a decrease in the production of bicarbonate, which can affect various physiological processes such as acid-base balance, respiration, and ion transport. This compound has also been shown to have anti-inflammatory and antitumor activities.

Advantages and Limitations for Lab Experiments

1-(3-chlorophenyl)-N-isopropylmethanesulfonamide has several advantages for lab experiments, including its easy synthesis, stability, and availability. However, this compound has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

1-(3-chlorophenyl)-N-isopropylmethanesulfonamide has potential applications in various fields, and future research should focus on exploring its potential as a drug candidate for the treatment of various diseases, as well as its applications in organic synthesis and materials science. Future research should also focus on developing new methods for the synthesis of this compound and its derivatives, as well as exploring the structure-activity relationship of this compound and its derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-N-isopropylmethanesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In organic synthesis, this compound has been used as a reagent for the synthesis of various compounds. In materials science, this compound has been studied for its potential applications in the development of new materials.

properties

IUPAC Name

1-(3-chlorophenyl)-N-propan-2-ylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2S/c1-8(2)12-15(13,14)7-9-4-3-5-10(11)6-9/h3-6,8,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBMXJBTANSFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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